(4Ar,7aS)-4,4a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione;hydrochloride
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Overview
Description
cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hydrochloride is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyrazine family, which is known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hydrochloride involves several steps. One common method includes the cyclization of pyrazine-2,3-dicarbonitrile with substituted hydrazines . The process typically involves:
Cross-coupling: of pyrrole ring with acyl (bromo)acetylenes in solid alumina at room temperature.
Addition: of propargylamine to the obtained acetylenes to form N-propargylenaminones.
Intramolecular cyclization: catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the final product.
Chemical Reactions Analysis
cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hydrochloride involves its interaction with various molecular targets. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hydrochloride can be compared with other pyrrolopyrazine derivatives:
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro: Known for its antimicrobial activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds exhibit potent activities against fibroblast growth factor receptors (FGFRs) and are being studied for cancer therapy.
The uniqueness of cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hydrochloride lies in its specific biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(4aR,7aS)-4,4a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-5-6(11)9-4-2-7-1-3(4)8-5;/h3-4,7H,1-2H2,(H,8,10)(H,9,11);1H/t3-,4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTMRJOENWINRW-HKTIBRIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)NC(=O)C(=O)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)NC(=O)C(=O)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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